molecular formula C11H11N3O B13199147 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13199147
M. Wt: 201.22 g/mol
InChI Key: BCWGIEXIKJBBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1870972-25-0) is a high-value nitrogen-bridged heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a fused imidazo[1,2-a]pyridine scaffold, which is a priority pharmacophore in medicinal chemistry due to its wide spectrum of significant biological activities . The molecule is chemically defined by the molecular formula C11H11N3O and a molecular weight of 201.22 . The imidazo[1,2-a]pyridine core is present in several marketed drugs, such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Minodronic acid (antiosteoporotic), underscoring its therapeutic relevance . The azetidine and aldehyde functional groups on this scaffold make it a particularly valuable building block for the design and rapid synthesis of novel potential drug candidates with multifunctional groups . Its primary research application lies in the construction of more complex molecules through further derivatization, such as participating in multi-component aza-Friedel-Crafts reactions to create C3-alkylated imidazo[1,2-a]pyridines . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c15-8-9-11(13-5-3-6-13)12-10-4-1-2-7-14(9)10/h1-2,4,7-8H,3,5-6H2

InChI Key

BCWGIEXIKJBBPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(N3C=CC=CC3=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of an imidazo[1,2-a]pyridine derivative with an azetidine precursor. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with azetidine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is primarily related to its interaction with biological targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Substituent Effects on Conformation
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (): The chlorophenyl substituent at position 2 creates dihedral angles of 33.5–34.6° between the imidazo[1,2-a]pyridine core and the benzene ring, leading to a non-planar conformation. This steric hindrance reduces π-π stacking interactions but enhances C–H⋯N/O hydrogen bonding in the crystal lattice . Comparison: The azetidin-1-yl group in the target compound likely imposes different steric constraints due to its smaller ring size (four-membered vs.
  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde ():

    • The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing electronic properties and reactivity. Its NMR spectrum shows distinct signals for the aldehyde proton (δ 10.04 ppm) and methoxy group (δ 3.88 ppm) .
    • Comparison : The azetidin-1-yl group, being a saturated amine, may reduce aromatic conjugation and increase basicity compared to methoxyphenyl derivatives.
Intramolecular Interactions
  • 3-Formyl Imidazo[1,2-a]pyridines ():
    • The aldehyde group at position 3 participates in intramolecular hydrogen bonding with peri H-5, stabilizing specific conformations. This interaction is critical for conformational preference and reactivity .
    • Comparison : The azetidin-1-yl group’s nitrogen may engage in additional hydrogen bonding or dipole interactions, altering solubility and binding affinity in biological systems.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Imidazo[1,2-a]pyridine-3-carbaldehyde C₈H₆N₂O 146.15 Not reported Low in H₂O
2-(4-Chlorophenyl) derivative C₁₄H₉ClN₂O 256.69 Not reported Moderate in DMSO
2-(4-Methoxyphenyl) derivative (9a) C₁₅H₁₂N₂O₂ 252.27 146–148 Soluble in CHCl₃
Target compound (azetidin-1-yl variant) C₁₁H₁₁N₃O 201.23* Not reported Likely polar -

*Calculated based on structural formula.

  • Key Trends: Phenyl substituents (e.g., chloro, methoxy) increase molecular weight and hydrophobicity.

Biological Activity

2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core, which is further substituted with an azetidine group and an aldehyde functional group. This compound is part of a class of imidazopyridines known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound suggest significant pharmacological potential.

  • Molecular Formula : C11_{11}H11_{11}N3_3O
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 1870972-25-0

Pharmacological Effects

The biological activity of this compound is primarily linked to its imidazo[1,2-a]pyridine scaffold. Compounds in this class have demonstrated a range of pharmacological effects, including:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Activity : Potential against various cancer cell lines, showing promise in inhibiting tumor growth.
  • Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.
  • Antiviral Properties : Potential efficacy against viral infections.

A comprehensive study has shown that imidazo[1,2-a]pyridine derivatives possess numerous biological activities including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, and analgesic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the azetidine and imidazo[1,2-a]pyridine moieties can significantly influence its biological activity. For instance:

ModificationBiological Activity Impact
Substitution on the imidazole ringEnhanced anticancer activity
Variation in azetidine substituentsAltered pharmacokinetic properties

Anticancer Studies

Recent research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, a study demonstrated that certain derivatives exhibited IC50_{50} values in the micromolar range against various cancer cell lines. The presence of the azetidine group in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of related compounds showed that derivatives with specific substitutions on the imidazole ring displayed potent activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against resistant strains due to its unique structural features.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Preliminary studies indicate that it may act through inhibition of key enzymes involved in cellular signaling pathways associated with cancer proliferation and inflammation.

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